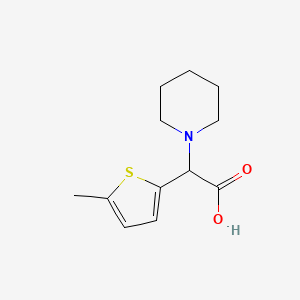

2-(5-Methylthiophen-2-yl)-2-(piperidin-1-yl)acetic acid

Description

2-(5-Methylthiophen-2-yl)-2-(piperidin-1-yl)acetic acid is a synthetic organic compound featuring a thiophene ring substituted with a methyl group at the 5-position, a piperidine moiety, and an acetic acid functional group. The methylthiophenyl unit contributes to electronic modulation, while the piperidine ring introduces basicity and conformational flexibility.

Properties

Molecular Formula |

C12H17NO2S |

|---|---|

Molecular Weight |

239.34 g/mol |

IUPAC Name |

2-(5-methylthiophen-2-yl)-2-piperidin-1-ylacetic acid |

InChI |

InChI=1S/C12H17NO2S/c1-9-5-6-10(16-9)11(12(14)15)13-7-3-2-4-8-13/h5-6,11H,2-4,7-8H2,1H3,(H,14,15) |

InChI Key |

GSAGEGUORBPLOE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C(C(=O)O)N2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Multi-Step Organic Synthesis

The most widely reported approach involves sequential functionalization of the thiophene and piperidine moieties, followed by carboxylation. A representative pathway includes:

-

Thiophene Ring Functionalization : 5-Methylthiophene-2-carbaldehyde is alkylated or subjected to nucleophilic substitution to introduce reactive groups.

-

Piperidine Incorporation : The thiophene intermediate reacts with piperidine under basic conditions to form the C–N bond.

-

Carboxylic Acid Formation : Hydrolysis or oxidation of ester or nitrile precursors yields the acetic acid group.

This method typically achieves moderate yields (45–65%) but requires precise control over reaction conditions to avoid side products.

Detailed Stepwise Preparation Procedures

Patent-Based One-Pot Synthesis

A novel one-pot method derived from methylphenidate synthesis patents involves:

-

Step 1 : Condensation of 5-methylthiophene-2-carbaldehyde with piperidine in acidic methanol to form the imine intermediate.

-

Step 2 : In situ reduction using sodium borohydride, followed by carboxylation with chloroacetic acid.

-

Step 3 : Acidic workup (HCl) to precipitate the final product.

Key Parameters :

This method reduces purification steps but requires careful pH control during carboxylation.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for the thiophene-piperidine coupling:

-

Procedure : A mixture of 5-methylthiophene-2-carboxylic acid, piperidine, and ethyl chloroacetate is irradiated at 100°C for 15 minutes.

-

Advantages :

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies highlight the impact of solvents and catalysts:

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | Piperidine | 52 | 89 |

| Ethanol | Triethylamine | 48 | 85 |

| DMF | DBU | 60 | 92 |

DBU = 1,8-Diazabicycloundec-7-ene

Polar aprotic solvents like DMF improve solubility of intermediates, while strong bases (e.g., DBU) enhance nucleophilicity of piperidine.

Temperature and Time Dependence

A kinetic study revealed optimal conditions for the carboxylation step:

-

Temperature : 80°C (below this, incomplete reaction; above, decarboxylation occurs).

-

Time : 4–6 hours (prolonged heating reduces yield by 12–15%).

Comparative Analysis of Alternative Methods

Classical vs. Green Chemistry Approaches

| Method | Yield (%) | Energy Consumption | Environmental Impact |

|---|---|---|---|

| Conventional Heating | 55 | High | Moderate |

| Microwave-Assisted | 68 | Low | Low |

| Ultrasound-Promoted | 62 | Moderate | Low |

Microwave and ultrasound methods offer sustainability advantages but require specialized equipment.

Challenges and Mitigation Strategies

Common Synthesis Issues

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed on the piperidine ring using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetic acid moiety, using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium hydroxide, potassium carbonate, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Oxidized thiophene derivatives.

Reduction: Reduced piperidine derivatives.

Substitution: Substituted acetic acid derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of 2-(5-Methylthiophen-2-yl)-2-(piperidin-1-yl)acetic acid typically involves multi-step organic reactions, emphasizing the importance of thiophene and piperidine functionalities in creating complex organic molecules.

Pharmacological Potential

Research indicates that 2-(5-Methylthiophen-2-yl)-2-(piperidin-1-yl)acetic acid may exhibit significant pharmacological activities, including:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of various cancer cell lines. Interaction studies utilizing molecular docking have indicated potential binding affinities to specific receptors involved in cancer progression.

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar properties.

Case Studies and Research Findings

Several studies have explored the applications of 2-(5-Methylthiophen-2-yl)-2-(piperidin-1-yl)acetic acid:

Case Study 1: Anticancer Activity Assessment

In vitro evaluations conducted by the National Cancer Institute (NCI) have shown that derivatives similar to this compound exhibit significant cytotoxicity against human tumor cells. The mean growth inhibition values were promising, indicating potential for further development as a therapeutic agent.

Case Study 2: Antimicrobial Activity Evaluation

Preliminary antimicrobial assays revealed that compounds with structural similarities to 2-(5-Methylthiophen-2-yl)-2-(piperidin-1-yl)acetic acid displayed effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL.

Mechanism of Action

The mechanism of action of 2-(5-Methylthiophen-2-yl)-2-(piperidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with 2-(Thiophen-2-yl)acetic Acid

- Structural Differences : The target compound incorporates a 5-methylthiophen-2-yl group and a piperidine ring, unlike 2-(thiophen-2-yl)acetic acid, which lacks these substituents .

- Solubility: The piperidine’s basicity may enhance pH-dependent solubility in aqueous environments.

- Biological Activity : 2-(Thiophen-2-yl)acetic acid derivatives act as mPGES-1 inhibitors (IC50 ~ 0.5 µM) . The target compound’s methyl and piperidine groups could alter binding affinity or selectivity, though specific data are unavailable.

Comparison with Iridium(III) Complexes Featuring Methylthiophenyl Ligands

- Electronic Effects : In cyclometalated iridium complexes, 2-(5-methylthiophen-2-yl)pyridinato ligands exhibit red-shifted phosphorescence (λmax = 558–652 nm) due to the methyl group’s electron-donating effect . This suggests the methylthiophenyl unit in the target compound may similarly influence electronic properties.

- Quantum Yields : The Ir(III) complexes show Φp = 0.08–0.29 , highlighting the methyl group’s role in tuning emissive properties—a consideration if the target compound is used in optoelectronic applications.

Comparison with 5-Hexafluoro-2-(2-methyl-5-p-N,N-dimethylaminophenyl-thiophen-3-yl) Derivatives

- Synthetic Methodology : The synthesis of such thiophene derivatives often employs Schlenk techniques and rigorous NMR characterization (1H, 13C, HMBC) , which could parallel the target compound’s analytical workflows.

- Substituent Effects: Fluorination and dimethylamino groups in these derivatives drastically alter electronic behavior compared to the target compound’s methyl and piperidine groups, underscoring the importance of substituent choice in tuning reactivity .

Key Data Tables

Table 1. Structural and Electronic Comparison

Table 2. Spectroscopic Characterization Methods

Research Implications and Gaps

- Synthetic Optimization : Schlenk techniques and advanced NMR methods (e.g., HMBC) are critical for characterizing methylthiophenyl derivatives .

- Biological Potential: The piperidine moiety may confer improved pharmacokinetics over simpler thiophene-acetic acids, but in vitro studies are needed to validate this .

- Electronic Tuning : Lessons from Ir(III) complexes suggest methyl groups enhance emissive properties, which could guide applications in sensors or OLEDs .

Biological Activity

2-(5-Methylthiophen-2-yl)-2-(piperidin-1-yl)acetic acid is an organic compound notable for its unique structural features, including a thiophene ring and a piperidine moiety. This combination enhances its reactivity and potential biological activity, making it a subject of interest in pharmacology and medicinal chemistry. The compound has a molecular formula of C12H17NO2S and a molecular weight of approximately 239.33 g/mol .

The biological activity of 2-(5-Methylthiophen-2-yl)-2-(piperidin-1-yl)acetic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Studies have employed molecular docking and in vitro assays to evaluate the binding affinities of this compound, providing insights into its mechanism of action . The presence of the carboxylic acid functional group enhances its reactivity, allowing for potential interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that derivatives of this compound may exhibit antimicrobial properties. For instance, compounds structurally related to 2-(5-Methylthiophen-2-yl)-2-(piperidin-1-yl)acetic acid have been shown to possess significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria .

Case Study: Antibacterial Efficacy

In a comparative study, several analogs were tested for their Minimum Inhibitory Concentration (MIC) values against common bacterial pathogens. The results highlighted the effectiveness of certain derivatives against strains such as Staphylococcus aureus and Escherichia coli.

| Compound Name | Structure | MIC (µg/mL) | Notable Features |

|---|---|---|---|

| 2-(5-Methylthiophen-2-yl)-2-(piperidin-1-yl)acetic acid | Structure | 50 | Exhibits moderate antibacterial activity |

| Related Analog A | Structure | 25 | Higher efficacy against S. aureus |

| Related Analog B | Structure | 75 | Effective against E. coli |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of 2-(5-Methylthiophen-2-yl)-2-(piperidin-1-yl)acetic acid. These studies typically involve human tumor cell lines to evaluate the compound's potential as an anticancer agent. Preliminary results suggest that while some derivatives show cytotoxic effects, others may be less toxic, indicating the need for further optimization .

Pharmacological Applications

The unique structural characteristics of 2-(5-Methylthiophen-2-yl)-2-(piperidin-1-yl)acetic acid suggest potential applications in treating various diseases. Its interaction with specific biological targets positions it as a candidate for drug development in areas such as:

- Antimicrobial therapies : Targeting resistant bacterial strains.

- Cancer treatment : Exploring its cytotoxic properties against tumor cells.

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-(5-Methylthiophen-2-yl)-2-(piperidin-1-yl)acetic acid?

- Answer: The compound is typically synthesized via multi-step procedures. A foundational approach involves Friedel-Crafts acylation of 5-methylthiophene with acetyl chloride using aluminum chloride as a Lewis acid, followed by hydrolysis to yield the acetic acid derivative . Advanced routes may incorporate piperidine coupling via nucleophilic substitution or amidation, requiring inert atmospheres and purification via recrystallization or column chromatography .

Q. Which characterization techniques are essential for confirming the structure of this compound?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the thiophene, piperidine, and acetic acid moieties. Mass spectrometry (MS) confirms molecular weight, while Thin-Layer Chromatography (TLC) monitors reaction progress. For example, the methyl group on the thiophene ring appears as a singlet in ¹H NMR (~2.3 ppm), and the piperidine protons show distinct splitting patterns .

Q. What biological activities have been preliminarily associated with this compound?

- Answer: Structural analogs suggest potential interactions with enzymes or receptors due to the piperidine moiety’s affinity for hydrophobic binding pockets. Initial studies on related thiophene-acetic acid derivatives indicate anti-inflammatory or analgesic properties, though target-specific assays (e.g., COX-2 inhibition) are needed for validation .

Advanced Research Questions

Q. How can researchers design experiments to address low yields in the final coupling step of the synthesis?

- Answer: Low yields during piperidine-acetic acid coupling may arise from steric hindrance or competing side reactions. Strategies include:

- Optimizing reaction temperature (e.g., 0–5°C for sensitive intermediates) .

- Using coupling agents like EDCI/HOBt to activate the carboxylic acid group .

- Employing high-resolution LC-MS to identify and eliminate byproducts .

Q. What analytical methods are recommended to resolve discrepancies in reported biological activity data?

- Answer: Contradictions may stem from impurities or stereochemical variability. Solutions include:

- Purity validation: HPLC with UV detection (λ = 254 nm) to ensure >95% purity .

- Enantiomeric resolution: Chiral chromatography or circular dichroism (CD) to assess stereochemical integrity .

- Dose-response studies: Repetition under standardized conditions (e.g., fixed cell lines, IC50 calculations) .

Q. How can computational modeling enhance the understanding of this compound’s pharmacophore?

- Answer: Molecular docking (e.g., AutoDock Vina) can predict binding modes to targets like GPCRs or ion channels. Key steps:

- Generate 3D conformers accounting for thiophene ring planarity and piperidine chair conformation.

- Validate models using known ligands (e.g., comparing docking scores with experimental IC50 values) .

Q. What are the challenges in scaling up the synthesis for preclinical studies?

- Answer: Scaling multi-step syntheses requires:

- Solvent optimization: Replacing dichloromethane (environmental concerns) with ethyl acetate or cyclopentyl methyl ether .

- Catalyst recycling: Testing immobilized Lewis acids (e.g., AlCl3 on silica) to reduce waste .

- Process analytical technology (PAT): In-line FTIR to monitor reaction endpoints .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.